molecular formula C8H7ClN2O2 B581218 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one CAS No. 1042973-67-0

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B581218
CAS No.: 1042973-67-0
M. Wt: 198.606
InChI Key: LFQDPHSIICCBLE-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound with a molecular formula of C8H7ClN2O2. It is characterized by the presence of an amino group at the 8th position, a chlorine atom at the 6th position, and a benzo[1,4]oxazin-3-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one can be synthesized through selective transfer hydrogenation of functionalized nitroarene using cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . This method involves the reduction of the nitro group to an amino group under mild conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an interleukin-1 inhibitor, it may bind to the interleukin-1 receptor, preventing the activation of downstream signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is unique due to the specific arrangement of the amino and chlorine substituents on the benzo[1,4]oxazin-3-one core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amino group at the 8th position and the chlorine atom at the 6th position can influence the compound’s ability to interact with biological targets and undergo specific chemical transformations.

Properties

IUPAC Name

8-amino-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDPHSIICCBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042973-67-0
Record name 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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